

Applications of Cyanine3B Azide in Flow Cytometry: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Cyanine3B azide*

Cat. No.: *B15599920*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3B (Cy3B) azide is a bright and photostable fluorescent dye that has emerged as a valuable tool in flow cytometry, primarily through its application in bioorthogonal click chemistry. Its azide functional group allows for covalent labeling of alkyne-modified biomolecules with high specificity and efficiency under mild conditions. This property makes it particularly well-suited for the sensitive and quantitative detection of various cellular processes.

This document provides detailed application notes and protocols for the use of **Cyanine3B azide** in three key flow cytometry applications:

- Analysis of Cell Surface Glycans
- Cell Proliferation Assays (EdU-based)
- Apoptosis Detection (TUNEL-based)

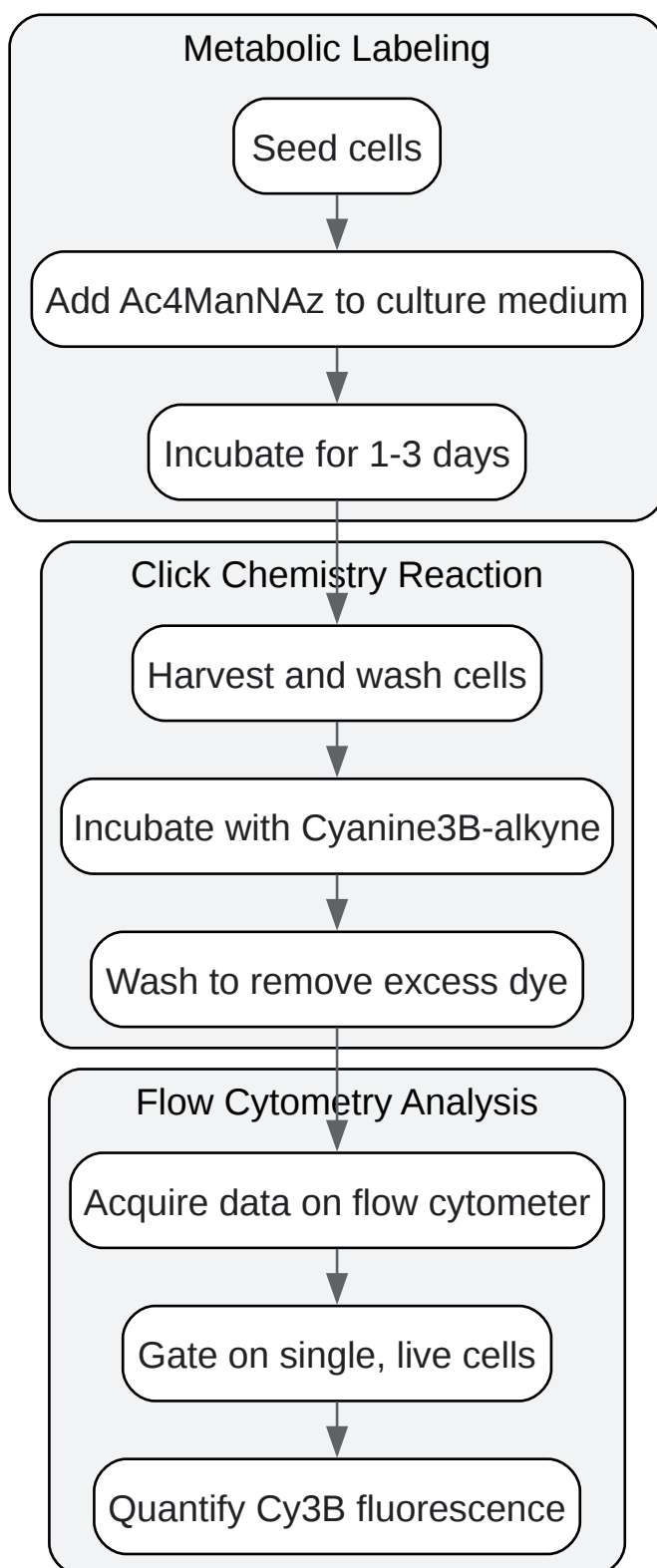
Key Features of Cyanine3B Azide

Property	Description
Fluorophore	Cyanine3B
Reactive Group	Azide (-N ₃)
Reaction	Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Excitation (max)	~556 nm
Emission (max)	~570 nm
Key Advantages	High fluorescence quantum yield and photostability, enabling sensitive detection. The small size of the azide group minimizes steric hindrance.

Application 1: Analysis of Cell Surface Glycans

This application note describes the use of **Cyanine3B azide** to quantify changes in cell surface glycan expression. The workflow involves metabolically labeling cells with an azide-modified sugar, followed by click chemistry with an alkyne-functionalized Cyanine3B derivative (or vice-versa, though less common).

Experimental Workflow: Cell Surface Glycan Analysis



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Workflow for cell surface glycan analysis using **Cyanine3B azide**.

Protocol: Metabolic Labeling and Flow Cytometry of Cell Surface Glycans

Materials:

- Cells of interest
- Complete cell culture medium
- Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Cyanine3B-alkyne (e.g., DBCO-Cy3B)
- FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
- Flow cytometer with appropriate laser and filters for Cy3B detection

Protocol:

- Metabolic Labeling:
 - Seed cells in a culture vessel at a density that allows for logarithmic growth.
 - Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).
 - Add the Ac4ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 μ M.
 - Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.
 - Harvest cells and wash twice with ice-cold PBS.
- Click Chemistry Staining:

- Resuspend the cell pellet in FACS buffer.
- Prepare a working solution of Cyanine3B-alkyne in FACS buffer. The optimal concentration should be determined empirically but typically ranges from 5-20 μM .
- Add the Cyanine3B-alkyne solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
- Wash the cells three times with FACS buffer.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate volume of FACS buffer.
 - Acquire data on a flow cytometer using the appropriate excitation laser (e.g., 561 nm) and emission filter (e.g., 585/42 nm).
 - Analyze the data using appropriate software, gating on single, live cells to determine the mean fluorescence intensity of the Cyanine3B signal.

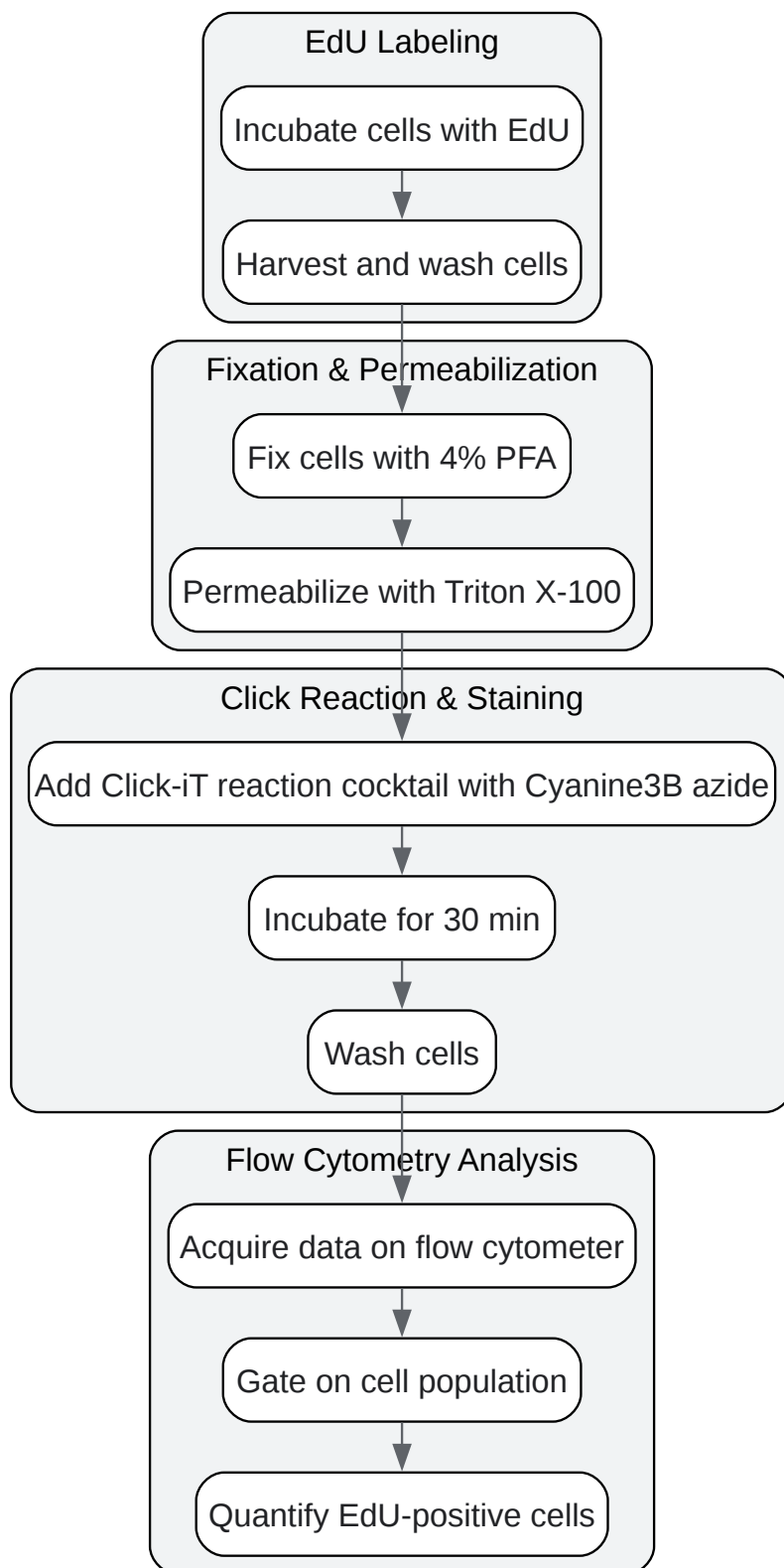
Quantitative Data Summary: Cell Surface Glycan Labeling

Parameter	Concentration/Time	Cell Type	Notes
Ac4ManNAz Concentration	25-50 μM	Various	Optimal concentration may vary.
Incubation Time (Ac4ManNAz)	1-3 days	Various	Longer incubation generally leads to higher signal.
Cyanine3B-alkyne Concentration	5-20 μM	Various	Titration is recommended to determine the optimal concentration.

Application 2: Cell Proliferation (EdU) Assay

This application note details the use of **Cyanine3B azide** to measure DNA synthesis and cell proliferation. The assay is based on the incorporation of the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA, followed by detection with **Cyanine3B azide** via a copper-catalyzed click reaction.

Experimental Workflow: EdU Cell Proliferation Assay



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Workflow for EdU cell proliferation assay using **Cyanine3B azide**.

Protocol: EdU Cell Proliferation Assay for Flow Cytometry

Materials:

- Cells of interest
- Complete cell culture medium
- 5-ethynyl-2'-deoxyuridine (EdU)
- DMSO
- PBS
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Click-iT® reaction cocktail components:
 - Copper sulfate (CuSO₄)
 - Reducing agent (e.g., sodium ascorbate)
 - **Cyanine3B azide**
- FACS buffer
- Flow cytometer

Protocol:

- EdU Labeling:
 - Incubate cells with 10 µM EdU in complete culture medium for a desired period (e.g., 1-2 hours) at 37°C.
 - Harvest and wash the cells once with 1% BSA in PBS.

- Fixation and Permeabilization:
 - Fix the cells in 100 μ L of 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells twice with 1% BSA in PBS.
 - Permeabilize the cells by incubating in 100 μ L of 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
 - Wash the cells twice with 3% BSA in PBS.
- Click-iT® Reaction:
 - Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail includes CuSO₄, a reducing agent, and **Cyanine3B azide** (typically 1-5 μ M).
 - Resuspend the cell pellet in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
 - Wash the cells once with 3% BSA in PBS.
- Flow Cytometry Analysis:
 - Resuspend the cells in FACS buffer.
 - Analyze the samples on a flow cytometer.

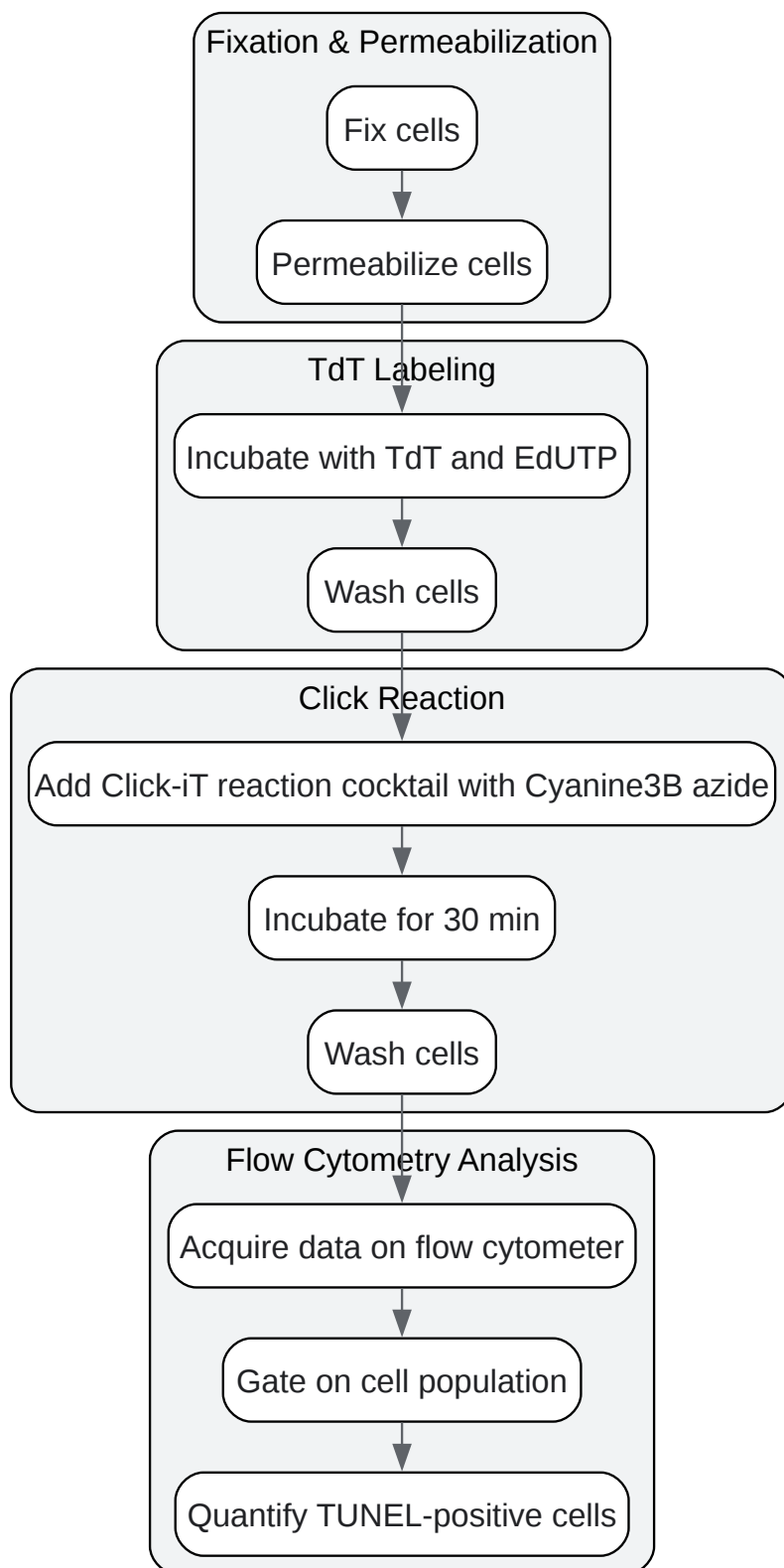
Quantitative Data Summary: EdU Cell Proliferation Assay

Parameter	Concentration/Time	Notes
EdU Concentration	10 μ M	Optimal concentration may vary by cell type.
EdU Incubation Time	1-2 hours	Longer times may be needed for slowly proliferating cells.
Cyanine3B Azide Concentration	1-5 μ M	Titration is recommended.
Click Reaction Time	30 minutes	

Application 3: Apoptosis (TUNEL) Assay

This application note describes a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for the detection of apoptotic cells using **Cyanine3B azide**. This method involves the enzymatic incorporation of an alkyne-modified nucleotide (e.g., EdUTP) at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis. The incorporated alkyne is then detected with **Cyanine3B azide** via a click reaction.

Experimental Workflow: TUNEL Assay for Apoptosis Detection



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Workflow for TUNEL assay using **Cyanine3B azide**.

Protocol: TUNEL Assay for Flow Cytometry

Materials:

- Cells (including positive and negative controls)
- Fixative solution (e.g., 1% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 70% ethanol)
- TdT reaction buffer
- Terminal deoxynucleotidyl transferase (TdT)
- Alkyne-modified nucleotide (e.g., EdUTP)
- Click-iT® reaction cocktail components
- **Cyanine3B azide**
- FACS buffer
- Flow cytometer

Protocol:

- Fixation and Permeabilization:
 - Harvest and wash cells.
 - Fix cells in 1% paraformaldehyde in PBS for 15 minutes on ice.
 - Permeabilize cells by adding ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
- TdT Labeling:
 - Wash cells to remove ethanol.

- Resuspend cells in TdT reaction buffer containing TdT enzyme and EdUTP.
- Incubate for 60 minutes at 37°C in a humidified chamber.
- Wash cells to stop the reaction.
- Click-iT® Reaction:
 - Perform the click reaction with **Cyanine3B azide** as described in the EdU protocol (Section 2, step 3).
- Flow Cytometry Analysis:
 - Resuspend cells in FACS buffer and analyze by flow cytometry.

Quantitative Data Summary: TUNEL Assay

Parameter	Concentration/Time	Notes
TdT Incubation Time	60 minutes	Optimize for your specific cell type and apoptosis induction method.
EdUTP Concentration	Varies by kit	Follow manufacturer's recommendations.
Cyanine3B Azide Concentration	1-5 µM	Titration is recommended.

Conclusion

Cyanine3B azide is a versatile and powerful tool for flow cytometry, enabling the sensitive detection of cell surface glycans, proliferating cells, and apoptotic cells. The protocols provided herein serve as a starting point for researchers to develop and optimize their specific assays. The high photostability and brightness of Cyanine3B make it an excellent choice for quantitative and high-throughput flow cytometry applications in basic research and drug development.

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